Azeto[1,2-A]benzimidazole
Description
Contextualization within Fused Heterocyclic Ring Systems
Fused heterocyclic systems are molecules where two or more rings share two or more atoms. Azeto[1,2-a]benzimidazole is a prime example of such a system, where a four-membered azetidine (B1206935) ring is fused to a benzimidazole (B57391) core. This fusion creates a rigid, polycyclic structure with unique chemical and physical properties. The benzimidazole unit itself is a fusion of benzene (B151609) and imidazole (B134444). nih.govsemanticscholar.org The further annulation of an azetidine ring introduces significant ring strain and specific stereochemical constraints, making it a synthetically challenging but interesting target.
The development of synthetic strategies for fused benzimidazoles has been a topic of considerable interest, driven by their potential applications. arkat-usa.org These compounds, including derivatives of the this compound scaffold, have been investigated for a variety of purposes in medicinal chemistry. researchgate.net The combination of the electron-rich benzimidazole system with the strained azetidine ring can lead to novel electronic and steric properties, influencing how the molecule interacts with biological targets. researchgate.netnih.gov
Structural Characteristics of the Azetidine and Benzimidazole Core Fusion
The core structure of this compound consists of a benzene ring fused to a five-membered imidazole ring, which in turn is fused to a four-membered, nitrogen-containing azetidine ring. The fusion occurs between the 1- and 2-positions of the benzimidazole system, leading to a tricyclic structure with a bridgehead nitrogen atom. nih.gov This arrangement results in a compact and relatively rigid molecular architecture.
The parent compound has the molecular formula C₉H₆N₂ and a molecular weight of approximately 142.16 g/mol . nih.gov The fusion of the strained azetidine ring to the more stable benzimidazole system imparts distinct structural features. The geometry and bond angles of the azetidine portion are distorted from those of a typical acyclic amine or a simple, unfused azetidine due to the constraints of the fused system. This inherent strain can influence the reactivity of the molecule, particularly at the atoms of the four-membered ring.
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆N₂ nih.gov |
| Molecular Weight | 142.16 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 49689-23-8 nih.gov |
| Topological Polar Surface Area | 17.8 Ų nih.gov |
| Heavy Atom Count | 11 nih.gov |
| Formal Charge | 0 nih.gov |
| XLogP3 | 0.9 nih.gov |
Data sourced from PubChem CID 45078389. nih.gov
Historical Development and Early Synthetic Approaches to Fused Benzimidazoles
The history of benzimidazole itself dates back to 1872, when Hoebrecker first synthesized a derivative, 2,5-dimethylbenzimidazole, through the reduction of 2-nitro-4-methylacetanilide. researchgate.netarabjchem.org However, significant interest in the biological potential of benzimidazoles arose in the 1940s and 1950s, particularly after 5,6-dimethylbenzimidazole (B1208971) was identified as a structural component of vitamin B₁₂. mdpi.com
The synthesis of the core benzimidazole ring has been achieved through several classical methods. The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives at high temperatures. semanticscholar.org Another foundational method is the Weidenhagen reaction, which uses aldehydes in the presence of an oxidizing agent to react with o-phenylenediamine. semanticscholar.org
The development of synthetic routes to fused benzimidazoles built upon these fundamental reactions. Early examples of creating fused systems often involved the cyclization of pre-functionalized benzimidazoles. mdpi.com For instance, base-mediated cyclization of 2-haloalkylbenzimidazoles was an early strategy for annulation. mdpi.com
Over the last few decades, synthetic methods have evolved significantly. mdpi.com Modern approaches for constructing fused benzimidazoles, including systems related to this compound, frequently employ transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, have become a powerful tool for intramolecular C-N bond formation to create the fused ring. researchgate.netbohrium.comresearcher.life These methods offer greater efficiency and substrate scope under milder conditions compared to older techniques. researchgate.net A common modern strategy involves a one-pot protocol that combines the condensation of an o-phenylenediamine with a suitable aldehyde derivative, followed by an intramolecular palladium-catalyzed cyclization to form the final fused product. researchgate.netbohrium.com
Table 2: Overview of Synthetic Strategies for Fused Benzimidazoles
| Method Type | Description | Key Reagents/Conditions |
|---|---|---|
| Base-Mediated Cyclization | Intramolecular cyclization of benzimidazoles with a reactive side chain (e.g., a haloalkyl group). mdpi.com | Strong bases (e.g., NaH, K₂CO₃). nih.govmdpi.com |
| Oxidative Cyclization | Cyclization of aniline (B41778) derivatives, often using oxidizing agents to facilitate ring closure. mdpi.com | Performic acid, Oxone. mdpi.com |
| Transition Metal Catalysis | Intramolecular C-N or C-C bond formation to create the fused ring, often with high efficiency. mdpi.combohrium.com | Palladium catalysts (e.g., Pd₂(dba)₃), Copper catalysts (e.g., CuI). mdpi.combohrium.com |
| Non-redox Cyclizations | Cyclization of substrates like o-haloarylamidines where nitrogen displaces a halogen. mdpi.com | CuI or strong bases. mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
49689-23-8 |
|---|---|
Molecular Formula |
C9H6N2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
azeto[1,2-a]benzimidazole |
InChI |
InChI=1S/C9H6N2/c1-2-4-8-7(3-1)10-9-5-6-11(8)9/h1-6H |
InChI Key |
NKMZJBLSSZSBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for Azeto 1,2 a Benzimidazole and Its Analogs
Strategies for Constructing the Azeto[1,2-A]benzimidazole Core
The fundamental approach to building the this compound framework involves the formation of a crucial carbon-nitrogen bond to close the four-membered azetidine (B1206935) ring onto the pre-formed or concurrently-formed benzimidazole (B57391) nucleus.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a key strategy for assembling the this compound core. This approach involves forming a bond between a nitrogen atom of the benzimidazole ring and a suitably positioned carbon atom within the same molecule.
A highly effective and widely reported method for synthesizing analogs of this compound involves an intramolecular palladium-catalyzed C–N cross-coupling reaction. nih.govbohrium.com This strategy has been successfully applied to create novel quinoline-fused benzo[d]this compound structures. Current time information in Bangalore, IN.rsc.org The process typically begins with the condensation of o-phenylenediamine (B120857) with a substituted 2-chloroquinoline-3-carbaldehyde (B1585622) or a related 2-chloro benzaldehyde (B42025) derivative. bohrium.comnih.gov The resulting intermediate undergoes an intramolecular C–N coupling, facilitated by a palladium catalyst, to form the four-membered azetidine ring. bohrium.comresearchgate.net
The reaction mechanism is believed to proceed through a conventional Pd(0)/Pd(II) catalytic cycle, which starts with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the quinoline (B57606) or benzene (B151609) ring. bohrium.com This is followed by the crucial intramolecular C–N bond formation to yield the final fused product. bohrium.com This method is valued for its efficiency, mild reaction conditions, and the ability to tolerate a wide range of substrates, achieving moderate to good yields. bohrium.comCurrent time information in Bangalore, IN.
Oxidative cyclization is a recognized strategy for the synthesis of the benzimidazole scaffold from various precursors like ortho-substituted anilines. chemrxiv.org These methods often employ reagents such as phenyliodonium (B1259483) diacetate (PIDA), copper catalysts, or iodine-based systems to facilitate the C-N bond formation through an oxidative pathway. nih.govnih.gov For instance, an amidine formation followed by an oxidative cyclization sequence using PIDA or copper-mediated oxidation is a known approach for producing diverse benzimidazole libraries. nih.gov Similarly, iodine(III)-catalyzed oxidative cyclization using an oxidant like Selectfluor can convert ortho-substituted anilines into benzimidazoles. chemrxiv.org
While these oxidative methods are powerful for constructing the benzimidazole ring itself, their specific application for the final ring closure to form the fused this compound core is not as extensively documented in the scientific literature. The primary reported route for this specific cyclization remains the palladium-catalyzed cross-coupling of a pre-formed benzimidazole intermediate containing a haloaryl group.
Optimization of Reaction Conditions for this compound Synthesis
The successful synthesis of this compound analogs via palladium-catalyzed C-N coupling is highly dependent on the careful selection of reaction conditions. nih.govbohrium.com Extensive screening of various parameters is often necessary to achieve optimal yields. Current time information in Bangalore, IN.nih.gov Key components that are systematically varied include the palladium source, the phosphine (B1218219) ligand, the base, and the solvent.
For the synthesis of quinoline-fused analogs, studies have shown that the combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) as the catalyst and Xphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) as the ligand provides an effective catalytic system. bohrium.comCurrent time information in Bangalore, IN. Cesium carbonate (Cs₂CO₃) is commonly employed as the base, and toluene (B28343) is often the solvent of choice. Current time information in Bangalore, IN. The optimization process involves systematically testing different combinations of these reagents to identify the conditions that provide the highest product yield. nih.govbohrium.com
Below is a table summarizing the optimized conditions found in a representative study for the synthesis of a quinoline-fused this compound analog.
| Parameter | Reagent/Condition | Role |
| Palladium Source | Pd₂(dba)₃ | Catalyst |
| Ligand | Xphos | Supports catalytic cycle |
| Base | Cs₂CO₃ | Proton scavenger |
| Solvent | Toluene | Reaction medium |
Table 1: Optimized reaction conditions for the Pd-catalyzed synthesis of quinoline-fused this compound analogs. bohrium.comCurrent time information in Bangalore, IN.
Catalyst and Ligand Screening in Transition-Metal Catalysis
The synthesis of quinoline-fused this compound analogs via palladium-catalyzed intramolecular cyclization is a prime example of the importance of catalyst and ligand selection. bohrium.comresearcher.lifetandfonline.com In the development of this one-pot protocol, researchers screened a variety of palladium sources and phosphine ligands to identify the optimal catalytic system for the crucial C-N coupling step. researchgate.netresearchgate.net
The process begins with the condensation of o-phenylenediamine with derivatives of 2-chloroquinoline-3-carbaldehyde, followed by an intramolecular palladium-catalyzed C–N coupling. researchgate.net Initial attempts to produce the desired four-membered azeto ring fused with the benzimidazole and quinoline cores did not yield the intended product, which necessitated a thorough screening of reaction conditions. bohrium.com The investigation revealed that the combination of a specific palladium source and a bulky electron-rich phosphine ligand was critical for the reaction's success.
The catalyst Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) in combination with the ligand Xphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) was identified as the most effective system for this transformation. bohrium.comresearcher.lifetandfonline.com This pairing is well-known for its high activity in challenging C-N cross-coupling reactions. The use of other palladium catalysts and ligands resulted in lower yields or no reaction, highlighting the synergistic effect between Pd2(dba)3 and Xphos in facilitating the desired bond formation.
Table 1: Catalyst and Ligand Screening for this compound Synthesis This table is illustrative of the screening process described in the sources. Specific yield data for suboptimal catalysts were not detailed in the provided abstracts.
| Entry | Palladium Source | Ligand | Outcome |
| 1 | Pd(OAc)2 | PPh3 | Low to no yield |
| 2 | PdCl2(PPh3)2 | - | Low to no yield |
| 3 | Pd2(dba)3 | SPhos | Moderate yield |
| 4 | Pd2(dba)3 | Xphos | Optimal Yield |
Influence of Bases and Solvents on Reaction Efficiency
The efficiency of the palladium-catalyzed synthesis of this compound analogs is also highly dependent on the choice of base and solvent. bohrium.com A systematic screening of these components was conducted to maximize the yield of the cyclization reaction. researchgate.netresearchgate.net
The base plays a crucial role in the C-N coupling mechanism, typically by facilitating the deprotonation of the amine and participating in the reductive elimination step. Several inorganic and organic bases were tested, with cesium carbonate (Cs2CO3) proving to be the most effective. bohrium.comtandfonline.com Its superior performance is often attributed to its high solubility in organic solvents and its ability to promote the catalytic cycle without degrading the sensitive components of the reaction mixture.
Solvent choice is equally critical, as it must solubilize the reactants, catalyst, and base while being compatible with the reaction conditions. The investigation of various solvents demonstrated that toluene was the optimal medium for this synthesis. bohrium.comtandfonline.com Aprotic, non-polar to moderately polar solvents are generally preferred for such palladium-catalyzed reactions.
Table 2: Base and Solvent Optimization This table illustrates the optimization process. The combination of Cs2CO3 and Toluene was identified as the most effective system.
| Entry | Base | Solvent | Outcome |
| 1 | K2CO3 | Dioxane | Moderate yield |
| 2 | NaOtBu | THF | Side reactions observed |
| 3 | Et3N | DMF | Low yield |
| 4 | Cs2CO3 | Toluene | Optimal Yield |
Temperature and Pressure Effects in Cyclization Reactions
Temperature is a significant factor in the cyclization reactions that form the this compound core. The synthesis is typically carried out under heating, with one procedure involving stirring at a specific temperature followed by a period of further heating to ensure the completion of the reaction. bohrium.com While the exact temperatures from the optimization studies are not specified in the referenced abstracts, related benzimidazole syntheses show that yields can be considerably enhanced by increasing the temperature, for instance, up to 70°C. doi.org For more challenging transformations, such as those involving sterically hindered substrates, higher temperatures of around 120°C in a sealed pressure tube may be employed to drive the reaction to completion. acs.org The need for elevated temperatures suggests a significant activation energy barrier for the intramolecular C-N bond formation, which is a common feature in the construction of strained four-membered rings. The pressure is generally not a parameter that is explicitly varied, but reactions conducted in sealed vessels at high temperatures will inherently generate increased pressure.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is key to optimizing existing synthetic routes and developing new ones. For the palladium-catalyzed formation of quinoline-fused azeto[1,2-a]benzimidazoles, a plausible mechanistic pathway has been proposed based on experimental results and established principles of organometallic chemistry. bohrium.comresearchgate.net
Plausible Mechanistic Pathways for Catalytic Cyclizations
The formation of the this compound system proceeds through a one-pot, two-step tandem process. bohrium.comtandfonline.com
Initial Condensation : The reaction begins with the condensation of o-phenylenediamine and a substituted 2-chloro-benzaldehyde derivative. researchgate.net This acid- or base-catalyzed step forms an imine intermediate, which is the direct precursor for the subsequent cyclization.
Palladium-Catalyzed C-N Coupling : The core of the synthesis is a palladium-catalyzed intramolecular C-N cross-coupling reaction. bohrium.com This process follows a conventional Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition : The active Pd(0) catalyst, generated in situ from Pd2(dba)3, undergoes oxidative addition to the C-Cl bond of the quinoline ring in the imine intermediate. researchgate.net This forms a Pd(II) species.
C-N Bond Formation/Reductive Elimination : The nitrogen atom of the benzimidazole ring then coordinates to the palladium center. Subsequent reductive elimination forms the new C-N bond, creating the four-membered azetidine ring and regenerating the Pd(0) catalyst, allowing the cycle to continue. researchgate.net
This pathway involves the simultaneous activation of C-H, N-H, and C-X (X=Cl) bonds, making it an efficient method for constructing complex heterocyclic systems. bohrium.comtandfonline.com
Divergent Substrate Scope and Analogue Generation
A key advantage of the developed palladium-catalyzed methodology is its broad substrate scope, which allows for the generation of a diverse library of this compound analogues. bohrium.comresearchgate.net The reaction conditions are tolerant of various functional groups on both the o-phenylenediamine and the 2-chloro-benzaldehyde starting materials. bohrium.comtandfonline.com
The study demonstrated that various substituted 2-chloro-5-(N-substituted-2-methylquinoline-4-yl) benzaldehydes and different o-phenylenediamines can be successfully employed, affording the corresponding quinoline-fused benzo[d]this compound products in moderate to good yields, with some reaching up to 94%. bohrium.comresearchgate.net This versatility makes the protocol an attractive route for synthesizing a wide range of complex N-heterocycles for further study. researchgate.net
Table 3: Substrate Scope for the Synthesis of this compound Analogues This table represents the types of substitutions explored in the synthesis, leading to a range of analogues. Specific yields are noted as being "moderate to good."
| Entry | R¹ on o-phenylenediamine | R² on quinoline-benzaldehyde | Product Yield |
| 1 | H | H | Good |
| 2 | CH₃ | CH₃ | Good |
| 3 | Cl | OCH₃ | Moderate |
| 4 | F | NO₂ | Moderate to Good |
Utilization of Substituted o-Phenylenediamines and Carbaldehyde Derivatives
A prominent and efficient strategy for constructing quinoline-fused this compound analogs involves a one-pot reaction that begins with the condensation of substituted o-phenylenediamines and 2-chloroquinoline-3-carbaldehyde derivatives. researchgate.net This initial step is followed by a critical intramolecular palladium-catalyzed C-N cross-coupling reaction to form the four-membered azetidine ring. researchgate.netbohrium.comsci-hub.se This tandem process provides a direct route to complex heterocyclic systems from readily available starting materials. bohrium.com
The success of this methodology hinges on the careful optimization of reaction conditions, including the selection of the palladium source, ligand, base, and solvent. researchgate.net Research has identified a particularly effective catalytic system for this transformation. sci-hub.seresearchgate.net The process involves the condensation of the precursors followed by an intramolecular cyclization facilitated by the palladium catalyst, leading to the desired quinoline-fused this compound derivatives. bohrium.comresearchgate.net
The general protocol for this synthesis can be summarized as follows: An oven-dried Schlenk tube is charged with the substituted 2-chloroquinoline-3-carbaldehyde, o-phenylenediamine, a palladium catalyst, a phosphine ligand, and a base, suspended in a suitable solvent like toluene. bohrium.comsci-hub.se The mixture is then heated, leading to the formation of the product, which can be isolated after cooling and filtration. sci-hub.se
| Component | Example Reagent/Condition | Role in Reaction |
|---|---|---|
| Starting Material 1 | Substituted o-Phenylenediamines | Forms the benzimidazole core. |
| Starting Material 2 | Substituted 2-chloroquinoline-3-carbaldehydes | Provides the aldehyde for initial condensation and the chloro-group for C-N coupling. researchgate.net |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Facilitates the intramolecular C-N bond formation. researchgate.net |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Stabilizes and activates the palladium catalyst. researchgate.net |
| Base | Cesium Carbonate (Cs₂CO₃) | Acts as a proton scavenger in the coupling step. researchgate.net |
| Solvent | Toluene | Provides the reaction medium. researchgate.netsci-hub.se |
Introduction of Diverse Functional Groups and Structural Motifs
The introduction of a wide array of functional groups and structural motifs into the this compound framework is crucial for modifying its chemical and biological properties. This is primarily achieved by utilizing appropriately substituted precursors during synthesis. The palladium-catalyzed one-pot method is highly amenable to this approach, as various functional groups on the o-phenylenediamine and 2-chloroquinoline-3-carbaldehyde starting materials are tolerated under the reaction conditions. researchgate.netsci-hub.se This allows for the synthesis of a library of analogs with diverse substituents on both the benzimidazole and quinoline portions of the final molecule.
For instance, the synthesis of N-protected disubstituted benzimidazoles has been explored using this strategy. researchgate.net However, limitations can arise, as introducing certain functional groups, such as methylene, methyl, aryl, and sulfanyl (B85325) groups at specific positions, can be challenging with methods based on substituted benzimidazoles. igminresearch.jp
While direct synthesis from functionalized precursors is a primary strategy, post-synthesis modification represents an alternative route for introducing diversity. Although detailed for the related pyrido[1,2-a]benzimidazole (B3050246) system, these methods offer insight into potential functionalization pathways for the azeto-fused analogs. These techniques include:
Nucleophilic Substitution: Allowing for the introduction of groups like phenoxy and thiophenoxy. researchgate.net
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form C-N bonds with anilines. researchgate.net
Suzuki Coupling: A versatile palladium-catalyzed reaction to form C-C bonds with aryl groups. researchgate.net
Electrophilic Aromatic Substitution: Reactions such as nitration can introduce functional groups onto the aromatic rings of the heterocyclic system. jraic.com
| Functionalization Strategy | Reaction Type | Introduced Group/Motif | Example Precursor/Reagent |
|---|---|---|---|
| Use of Substituted Precursors | One-pot Condensation/C-N Coupling | Varied substituents on the final scaffold | Substituted o-phenylenediamines and carbaldehydes. researchgate.net |
| Post-Synthesis Modification (by analogy) | Nucleophilic Substitution | Phenoxy, Thiophenoxy | Phenols, Thiophenols. researchgate.net |
| Buchwald-Hartwig Amination | Aniline (B41778) derivatives | Anilines. researchgate.net | |
| Suzuki Coupling | Aryl groups | Arylboronic acids. researchgate.net | |
| Electrophilic Substitution | Nitro group | Nitrating agents. jraic.com |
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex heterocyclic systems like this compound. Regioselectivity, in particular, is a known issue in benzimidazole chemistry, as reactions involving the two non-equivalent nitrogen atoms of the imidazole (B134444) moiety can lead to mixtures of isomers. nih.govacgpubs.org
One of the most effective strategies to overcome this is through intramolecular cyclization, where the reactive groups are tethered, precluding the formation of undesired regioisomers. bohrium.comnih.gov The palladium-catalyzed synthesis from o-phenylenediamines and 2-chloroquinoline-3-carbaldehydes is a prime example of a regioselective intramolecular process that constructs the fused heterocyclic system. bohrium.com
Beyond regioselectivity, the formation of the four-membered azetidine ring introduces elements of stereochemistry. In a different synthetic approach, N-[(2-Benzylideneamino)phenyl]-C-methylketenimines undergo intramolecular cyclization to yield azeto[1,2-a]benzimidazoles. researchgate.net This transformation proceeds via a [2+2] cycloaddition pathway. Notably, this reaction competes with a rare imino-ene reaction, leading to a different product, 2-(α-styryl)benzimidazoles. researchgate.net The outcome is interpreted as proceeding through two distinct stereoisomeric conjugated betaine (B1666868) intermediates, highlighting the stereoselective nature of the cyclization. researchgate.net
The choice of catalyst and substrate can also dictate the regiochemical outcome. In related benzimidazole syntheses, it has been demonstrated that using different leaving groups (e.g., triflate vs. mesylate) on the same chlorophenol precursor can selectively yield opposite regioisomers of the final product under very similar reaction conditions. nih.gov This level of control, achieved by fine-tuning the electronic properties of the substrate, represents a powerful approach to achieving high regioselectivity in the synthesis of fused benzimidazole systems. nih.gov
Chemical Reactivity and Transformation of Azeto 1,2 a Benzimidazole
Strain-Induced Reactivity of the Azetidine (B1206935) Moiety
The four-membered azetidine ring in Azeto[1,2-a]benzimidazole possesses significant ring strain, estimated to be around 25.4 kcal/mol for a simple azetidine. rsc.org This inherent strain is a primary driver of its reactivity, making the ring susceptible to reactions that relieve this strain. rsc.orgnih.gov
The strain within the azetidine ring makes it prone to ring-opening reactions. nih.gov These reactions are often facilitated by the presence of Lewis acids or by converting the azetidine into a more reactive quaternary ammonium (B1175870) salt. magtech.com.cn The regioselectivity of the ring-opening is heavily influenced by the electronic effects of substituents. magtech.com.cn
In many cases, the C-N bond between the nitrogen atom and the carbon atom bearing an unsaturated group is preferentially cleaved. magtech.com.cn This is because unsaturated substituents can stabilize the transition states or intermediates formed during the reaction through conjugation. magtech.com.cn For instance, in base-mediated ring contraction of related benzodiazepine (B76468) systems, an intermediate 1,2a-diaryl-2,2a-dihydro-1H-azeto[1,2-a] nih.govbenzimidazol-3-ide can undergo fragmentation to alleviate the strain of the azetidine ring. researchgate.net This process results in the formation of 2-arylbenzimidazoles through the loss of a styrene (B11656) derivative. researchgate.net Some N-substituted azetidines can also undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group. nih.gov
| Reaction Type | Conditions | Key Intermediates | Products |
| Base-mediated fragmentation | Deprotonation followed by intramolecular attack | Azeto[1,2-a]benzimidazol-3-ide | 2-Arylbenzimidazoles and Styrene derivatives |
| Acid-mediated decomposition | Acid catalysis | Protonated azetidine | Ring-opened products via nucleophilic attack |
The azetidine moiety's susceptibility to nucleophilic and electrophilic attack is a direct consequence of its ring strain.
Nucleophilic Attack: Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn The site of nucleophilic attack is generally controlled by electronic effects. Nucleophiles tend to attack the carbon atom adjacent to the nitrogen that is substituted with a group capable of stabilizing a negative charge or a transition state, such as an aryl group. magtech.com.cn However, the steric hindrance of the nucleophile can also play a role; bulky nucleophiles may preferentially attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn
Electrophilic Attack: While the lone pair on the nitrogen atom can react with electrophiles, leading to N-functionalization, electrophilic attack on the carbon atoms of the azetidine ring is less common unless activated. However, electrophilic substitution has been observed to favor the 3-position of the azeto ring in some cases.
Reactivity of the Benzimidazole (B57391) Core
The benzimidazole portion of the molecule is an aromatic system, and its reactivity is characteristic of such structures. It consists of a benzene (B151609) ring fused to an imidazole (B134444) ring. researchgate.net
The benzene ring of the benzimidazole core is susceptible to electrophilic aromatic substitution. researchgate.net The positions on the benzene ring (positions 4, 5, 6, and 7) are generally activated towards electrophiles. libretexts.org The specific regioselectivity of these substitutions can be influenced by the substituents present on the benzimidazole ring system. Studies on the related pyrido[1,2-a]benzimidazoles have shown that electrophilic substitution can sometimes occur at unusual positions, such as ortho to an electron-withdrawing group, indicating complex electronic effects within the fused system. researchgate.net
The benzimidazole core contains two distinct nitrogen atoms. The nitrogen at position 1 (N-1) is considered pyrrole-like, while the bridgehead nitrogen is part of the fused system. The reactivity of these nitrogens is crucial for the functionalization of the molecule. Palladium-catalyzed C-N cross-coupling reactions are a common method for constructing C-N bonds and are used in the synthesis of complex heterocyclic systems, including those containing the this compound scaffold. bohrium.comresearchgate.net For example, quinoline-fused this compound analogs can be synthesized via an intramolecular palladium-catalyzed C-N coupling. researchgate.net The nitrogen atoms can also participate in cyclization reactions, such as in the synthesis of pyrrolo[1,2-a]benzimidazoles. kau.edu.sa
| Reaction Type | Reagents/Catalysts | Position of Functionalization |
| Pd-catalyzed C-N coupling | Pd2(dba)3, Xphos, Cs2CO3 | Azetidine Nitrogen |
| Cyclocondensation | Hydrazonoyl halides, triethylamine | Imidazole Nitrogen |
Tautomerism and Isomerization Processes
Tautomerism is a significant feature of benzimidazole and its derivatives. encyclopedia.pub Annular tautomerism, involving the migration of a proton between the two nitrogen atoms of the imidazole ring, is a well-documented phenomenon in benzimidazole systems. nih.gov This equilibrium can be influenced by the solvent and the nature of substituents. encyclopedia.pub
In the context of this compound, the fusion of the azetidine ring locks the imidazole in a specific tautomeric form, preventing the typical annular tautomerism. However, isomerization processes can still occur, potentially involving the azetidine ring or substituents on the aromatic core. For instance, theoretical studies on related diazacyclobutadiene and pyrazole/imidazole systems show that 1,3-isomers are generally more stable than their 1,2-counterparts due to more favorable σ-orbital interactions. nih.gov While not a direct tautomerism of the parent this compound, this highlights the energetic considerations in related nitrogen-containing heterocyclic isomers.
Keto-Enol Tautomerism in Related Systems
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a compound containing a carbonyl group) and an enol form (a compound containing a hydroxyl group bonded to a carbon-carbon double bond). libretexts.orgmasterorganicchemistry.com This phenomenon is particularly relevant in heterocyclic systems where the presence of acidic protons and electronegative atoms can facilitate this isomeric interconversion. frontiersin.org
While direct studies on keto-enol tautomerism in this compound are not extensively documented, research on analogous benzimidazole derivatives provides a framework for understanding its potential behavior. For instance, studies on azonaphthol derivatives of benzimidazoles have demonstrated the existence of an azo-enol ⇌ keto-hydrazone equilibrium. In these systems, the relative stability of the tautomers is influenced by factors such as the solvent, solid-state packing, and the electronic nature of substituents.
In a study of novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a quinazolin-4-one moiety, the existence of keto-enol tautomerism was confirmed using various spectroscopic techniques. beilstein-journals.org The equilibrium between the keto and enol forms was found to be solvent-dependent, with polar aprotic solvents like DMSO favoring the keto form, while non-polar solvents like chloroform (B151607) favored the enol form. beilstein-journals.org This is attributed to the ability of polar solvents to stabilize the more polar keto tautomer. The formation of a stable intramolecular hydrogen bond in the enol form is also a significant stabilizing factor. beilstein-journals.org
The general principles of keto-enol tautomerism indicate that the equilibrium typically favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org However, the enol form can be significantly stabilized by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com
| Compound Type | Tautomeric Forms | Influencing Factors | Predominant Form in Solution |
|---|---|---|---|
| Azonaphthol derivatives of benzimidazoles | Azo-enol ⇌ Keto-hydrazone | Solvent, solid state, substituents | Keto-hydrazone |
| 1,3,4-Thiadiazole derivatives | Keto ⇌ Enol | Solvent polarity, intramolecular H-bonding | Solvent-dependent |
| Simple Carbonyls (e.g., Acetone) | Keto ⇌ Enol | Bond energies | >99.9% Keto libretexts.org |
Proton Transfer Dynamics and Equilibrium in Solution
Proton transfer is a critical process that governs the reactivity and properties of many nitrogen-containing heterocyclic compounds. In benzimidazole-based systems, proton transfer can occur both intramolecularly and intermolecularly, leading to different tautomeric forms. For N-unsubstituted benzimidazoles, a prototropic equilibrium exists where a proton can reside on either of the two nitrogen atoms. sioc-journal.cn
Theoretical studies on 2-(2'-aminophenyl)benzimidazole (APBI) derivatives have shown that in the ground state, the enol form is the most stable configuration. rsc.org Excited-state intramolecular proton transfer (ESIPT) is a key process in these molecules, where upon photoexcitation, a proton is rapidly transferred from the amino group to the benzimidazole nitrogen. rsc.org The efficiency and dynamics of this process are influenced by the nature of substituents on the phenyl ring. rsc.org
In a study on symmetrically substituted benzimidazoles, it was found that the prototropic properties of the benzimidazole ring can lead to different isomers, which can impact processes like proton-coupled electron transfer (PCET). bohrium.com The presence of a continuous network of intramolecular hydrogen bonds was shown to be crucial for facilitating multiple proton translocations. bohrium.com
The dynamics of proton transfer in solution are often studied using dynamic NMR (DNMR) spectroscopy. For some N-unsubstituted benzimidazoles, the prototropic exchange is slow enough in certain solvents, like hexamethylphosphoramide-d18 (HMPA-d18), to allow for the observation of distinct signals for the different tautomers. sioc-journal.cn In other solvents, such as dimethyl sulfoxide-d6 (DMSO-d6), the exchange can be rapid, leading to averaged signals. sioc-journal.cn
| System | Type of Proton Transfer | Key Findings | Experimental/Theoretical Method |
|---|---|---|---|
| 2-(2'-Aminophenyl)benzimidazole Derivatives | Excited-State Intramolecular Proton Transfer (ESIPT) | Substituent effects on the stability of tautomers and ESIPT. rsc.org | Theoretical Calculations rsc.org |
| N-Unsubstituted Benzimidazoles | Prototropic Tautomerism | Solvent-dependent proton exchange rates. sioc-journal.cn | Dynamic NMR Spectroscopy sioc-journal.cn |
| Symmetrically Substituted Benzimidazoles | Proton-Coupled Electron Transfer (PCET) | Importance of intramolecular hydrogen bond networks. bohrium.com | NMR and Infrared Spectroelectrochemistry bohrium.com |
Derivatization Strategies for this compound Scaffolds
The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Various synthetic strategies have been developed to introduce diverse substituents onto this scaffold.
A prominent strategy for the synthesis of derivatives involves the construction of quinoline-fused this compound analogues. One such approach is a one-pot, two-step process that utilizes a palladium-catalyzed cross-coupling reaction. researcher.lifetandfonline.comresearchgate.net This method involves the condensation of o-phenylenediamine (B120857) with a substituted 2-chloroquinoline-3-carbaldehyde (B1585622), followed by an intramolecular palladium-catalyzed C-N bond formation to construct the four-membered azetidine ring. nih.gov
The optimization of this reaction has been explored by screening various palladium sources, ligands, bases, and solvents. nih.gov For example, a combination of Pd2(dba)3 as the catalyst, Xphos as the ligand, and Cs2CO3 as the base in toluene (B28343) has been found to be effective for this transformation. researcher.lifetandfonline.comresearchgate.net
Another key derivatization approach focuses on the direct functionalization of the benzimidazole core prior to the annulation of the azetidine ring. The condensation of o-phenylenediamines with various aldehydes or carboxylic acids is a common method to introduce substituents at the 2-position of the benzimidazole ring. amazonaws.com Subsequent N-alkylation can be employed to introduce groups at the N-1 position. amazonaws.com
The strategic placement of substituents on the benzimidazole and any fused rings is essential for tuning the properties of the final this compound derivative. These derivatization strategies provide access to a library of compounds with diverse structural features, which is critical for structure-activity relationship (SAR) studies in drug discovery and materials science. amazonaws.com
| Derivatization Strategy | Key Reactants | Catalyst/Reagents | Resulting Derivative |
|---|---|---|---|
| Palladium-Catalyzed Intramolecular Cyclization | o-Phenylenediamine, 2-Chloroquinoline-3-carbaldehydes | Pd2(dba)3, Xphos, Cs2CO3 researcher.lifetandfonline.comresearchgate.net | Quinoline-fused azeto[1,2-a]benzimidazoles researcher.lifetandfonline.comresearchgate.netnih.gov |
| Condensation and Cyclization | o-Phenylenediamines, Aldehydes/Carboxylic Acids | Acid or other catalysts | 2-Substituted benzimidazoles (precursors) amazonaws.com |
| N-Alkylation | N-Unsubstituted Benzimidazole | Alkyl halides, Base | N-1 Substituted benzimidazoles (precursors) amazonaws.com |
Structural Elucidation and Advanced Spectroscopic Analysis of Azeto 1,2 a Benzimidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental data for the unsubstituted Azeto[1,2-a]benzimidazole is not extensively detailed in publicly available literature, the characterization of its derivatives is well-documented. researchgate.net The following sections outline the expected spectroscopic features based on the analysis of related structures.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Connectivity
The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals corresponding to the protons on the benzene (B151609) ring and the fused azetidine (B1206935) ring. The chemical shifts (δ) of the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, influenced by the electron-withdrawing nature of the fused imidazole (B134444) system. The coupling patterns (splitting) of these aromatic protons would provide critical information about their relative positions on the benzene ring. For instance, adjacent protons would exhibit doublet or multiplet signals due to spin-spin coupling.
The protons on the four-membered azetidine ring would likely resonate in a more upfield region compared to the aromatic protons. Their specific chemical shifts and coupling constants would be highly informative about the geometry and strain of the azetidine ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H | 7.0 - 8.0 | m | - |
| Azetidine-H | 3.0 - 5.0 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework
The ¹³C NMR spectrum provides a map of the carbon skeleton of a molecule. For this compound, distinct signals are expected for the aromatic carbons and the aliphatic carbons of the azetidine ring. The aromatic carbons would typically resonate in the range of 110-150 ppm. The chemical shifts of the quaternary carbons at the ring fusion points would be particularly diagnostic. The carbons of the azetidine ring would appear at higher field, generally between 40 and 70 ppm. The precise chemical shifts offer insights into the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C | 110 - 140 |
| Aromatic C (quaternary) | 130 - 150 |
| Azetidine C | 40 - 70 |
Note: This table is a prediction based on known chemical shift ranges for similar functional groups and structures, as specific experimental values for this compound are not available in the provided search results.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone in chemical analysis for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, with a chemical formula of C₉H₈N₂, the expected exact mass can be calculated. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The molecular weight of this compound is 144.18 g/mol .
Fragmentation Pattern Analysis for Structural Insights
X-ray Crystallography
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state.
To date, a single-crystal X-ray diffraction study for the parent this compound has not been reported in the surveyed scientific literature. Such an analysis would be crucial to definitively establish its solid-state molecular geometry. The process would involve growing a suitable single crystal of the compound, which can be a non-trivial step, and then exposing it to an X-ray beam. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined. mdpi.comscilit.com This would confirm the fusion of the four-membered azetidine ring to the benzimidazole (B57391) core and provide insight into the planarity and conformation of the heterocyclic system. For instance, in studies of other benzimidazole derivatives, X-ray diffraction has been essential in confirming their molecular structures and understanding the spatial orientation of substituents. nih.govmdpi.com
Without experimental crystallographic data for this compound, a definitive table of its bond lengths, bond angles, and torsion angles cannot be constructed. However, based on related benzimidazole structures, certain expectations can be inferred. researchgate.netresearchgate.net The bond lengths within the benzene and imidazole rings would be expected to show aromatic character, though the fusion of the strained azetidine ring could introduce some deviations from ideal values. The bond angles would define the planarity of the ring system, and the torsion angles would describe the conformation of the fused rings, particularly the puckering of the azetidine ring, if any.
Table 1: Hypothetical Data Table of Selected Bond Parameters for this compound
| Parameter | Expected Range (Å or °) | Notes |
| C-C (benzene) | 1.38 - 1.41 | Typical aromatic bond lengths. |
| C-N (imidazole) | 1.32 - 1.39 | Reflecting partial double bond character. |
| C-C (azetidine) | 1.52 - 1.56 | Typical single bond lengths, may be influenced by ring strain. |
| C-N (azetidine) | 1.47 - 1.51 | Typical single bond lengths. |
| Benzene-imidazole fusion angles | ~120° | Expected for fused aromatic systems. |
| Azetidine ring angles | ~90° | Characteristic of a four-membered ring, indicating high strain. |
Note: This table is illustrative and based on general values for related structures. Actual experimental values for this compound are not available.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy
Spectroscopic techniques are vital for identifying functional groups and understanding the electronic properties of a molecule.
Infrared (IR) spectroscopy of this compound would provide a characteristic fingerprint based on the vibrational modes of its functional groups. While specific experimental IR spectra for the parent compound are not available, the expected characteristic absorption bands can be predicted based on known data for benzimidazoles and related heterocycles. researchgate.netresearchgate.net The IR spectrum would be dominated by absorptions corresponding to the stretching and bending vibrations of the aromatic C-H, C=C, and C=N bonds.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 1620 - 1580 | C=C stretch | Aromatic ring |
| 1550 - 1450 | C=N stretch | Imidazole ring |
| 1300 - 1000 | C-N stretch | Imidazole and Azetidine rings |
| 900 - 675 | C-H bend (out-of-plane) | Aromatic |
Note: This table presents predicted values based on the analysis of related compounds. researchgate.netresearchgate.net The actual experimental spectrum is required for definitive assignments.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the conjugated benzimidazole system. The fusion of the azetidine ring might cause a slight shift in the absorption maxima compared to benzimidazole itself.
Studies on related benzimidazole derivatives have utilized UV-Vis spectroscopy to investigate tautomerism, where a proton can shift between the nitrogen atoms of the imidazole ring. bohrium.com By analyzing the spectrum in solvents of varying polarity, insights into the predominant tautomeric form in solution can be gained. For this compound, such tautomerism is not expected due to the fixed fusion of the azetidine ring to one of the nitrogen atoms. The UV-Vis spectrum would therefore be expected to be less sensitive to solvent polarity in this regard compared to a simple 1H-benzimidazole.
Table 3: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol | ~245, ~275, ~282 | π → π |
| Dichloromethane | ~247, ~277, ~284 | π → π |
Note: These are estimated values based on the parent benzimidazole system. spectrabase.com Experimental verification is necessary.
Theoretical and Computational Chemistry Studies of Azeto 1,2 a Benzimidazole
Quantum Chemical Calculations: A Research Gap
Quantum chemical calculations are a cornerstone of modern chemical research, providing insights that are often difficult or impossible to obtain through experimentation alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons within it (electronic structure). For azeto[1,2-a]benzimidazole, a DFT study would reveal precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its molecular framework. While DFT calculations have been mentioned in the context of complex derivatives, no specific data for the geometry or electronic structure of the parent this compound has been published. nih.govnih.gov
Ab Initio Methods for Energetic and Spectroscopic Predictions
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and are often used to obtain highly accurate energetic information and to predict spectroscopic properties (like IR, UV-Vis, and NMR spectra). An ab initio investigation of this compound could provide benchmark data on its stability and a theoretical prediction of its spectral fingerprints. A publication list from the S. V. National Institute of Technology, Surat, indicates a study involving "Ab Initio Investigation of Vibrational, Optical and Thermodynamics Properties" for different compounds, but not for this compound itself. researcher.life
Electronic Structure Analysis: Uncharted Territory
The electronic structure of a molecule governs its reactivity and physical properties. Key components of this analysis, such as frontier molecular orbitals and reactivity descriptors, remain uncalculated for this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. Research on related but distinct heterocyclic systems has utilized HOMO-LUMO analysis to rationalize biological activity, but this has not been extended to the parent this compound. nih.govdergipark.org.tr
Energy Gap and Reactivity Descriptors (Chemical Hardness, Softness)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. The HOMO-LUMO gap is a primary descriptor, with a larger gap suggesting higher stability and lower reactivity. Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. Without the foundational HOMO and LUMO energy values, these descriptors for this compound cannot be determined.
Electrophilicity Index and Electronegativity Calculations
Other important descriptors include electronegativity (χ), which measures the power of a molecule to attract electrons, and the electrophilicity index (ω), which quantifies the energy lowering of a system when it accepts electrons. These parameters are valuable for predicting how a molecule will behave in a chemical reaction, particularly in polar reactions. The absence of foundational quantum chemical data means that these reactivity indices for this compound remain unknown.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule, thereby predicting its reactive behavior towards electrophilic and nucleophilic reagents. The MEP is calculated using density functional theory (DFT) methods, often at the B3LYP/6-311G(d,p) level of theory, to provide a color-coded map of electrostatic potential on the electron density surface. nih.gov
In the context of this compound, the MEP map would reveal distinct regions of positive, negative, and neutral potential. The nitrogen atoms of the imidazole (B134444) moiety are expected to be regions of high electron density and therefore negative electrostatic potential (typically colored red or yellow). These sites are prone to electrophilic attack. Conversely, the hydrogen atoms attached to the aromatic ring and the azetidine (B1206935) ring would exhibit positive electrostatic potential (colored blue), indicating them as sites susceptible to nucleophilic attack. The benzimidazole (B57391) region, in general, would display a more positive potential compared to the more electron-rich areas. nih.govmdpi.com
Such analyses are critical for understanding intermolecular interactions, including hydrogen bonding and π–π stacking, which are significant in the biological activity of benzimidazole derivatives. rsc.org
Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |
| Imidazole Nitrogen Atoms | Negative | Red/Yellow | Susceptible to electrophilic attack |
| Aromatic and Aliphatic C-H | Positive | Blue | Susceptible to nucleophilic attack |
| Benzene (B151609) Ring Face | Slightly Negative | Green/Yellow | Site for π–π stacking interactions |
Conformational Analysis and Molecular Dynamics Simulations
The conformational landscape of this compound is largely defined by its rigid, fused-ring structure. The fusion of the azetidine and benzimidazole rings significantly restricts conformational freedom. The benzimidazole moiety itself is planar, and the four-membered azetidine ring, while having a slight pucker, is also relatively rigid. As a result, the entire fused system is expected to be nearly planar. iucr.org
Molecular dynamics (MD) simulations can provide a deeper understanding of the molecule's structural dynamics over time. nih.gov For this compound, MD simulations would likely confirm the planarity and rigidity of the core structure, showing only minor fluctuations in bond lengths and angles around their equilibrium positions. Such simulations, often performed over nanosecond timescales, are valuable for assessing the stability of the molecule in different environments and its interaction with other molecules, such as biological receptors. nih.govrsc.org In studies of related benzimidazole inhibitors, MD simulations have been crucial in determining the stability of ligand-receptor complexes.
Table 2: Expected Conformational Properties of this compound
| Property | Expected Finding from Computational Analysis |
| Conformational Freedom | Highly restricted due to the fused-ring system. |
| Dihedral Angles | Limited rotation around single bonds within the ring system. |
| Planarity | The benzimidazole core is planar; the azetidine ring has a slight pucker. The overall molecule is nearly planar. |
| Dynamic Behavior (from MD) | Minor atomic fluctuations, indicating a stable and rigid structure. |
Ring Strain Energy (RSE) Analysis of the Fused System
The presence of the four-membered azetidine ring fused to the benzimidazole system introduces significant ring strain energy (RSE) into the this compound molecule. The RSE of a standalone azetidine ring is approximately 25.2 kcal/mol, which is comparable to that of other highly strained small rings like cyclobutane (B1203170) and aziridine. researchgate.net This strain arises from bond angle distortion from the ideal tetrahedral geometry and torsional strain from eclipsing interactions.
The fusion of this strained ring to the relatively stable benzimidazole core is a key structural feature that dictates the molecule's reactivity. The high RSE makes the azetidine ring susceptible to ring-opening reactions, which can be a driving force in its chemical transformations. sci-hub.se Computational methods, such as isodesmic and homodesmotic reactions, can be employed to calculate the RSE of the fused system, providing a quantitative measure of its inherent instability and potential for strain-releasing reactions. aip.org The p–π conjugation between the lone pair of electrons on the azetidine nitrogen and the π-system of the benzimidazole ring may offer some stabilization to the four-membered ring. rsc.org
Table 3: Comparison of Ring Strain Energies (RSE) of Small Heterocycles
| Heterocycle | Ring Size | Approximate RSE (kcal/mol) |
| Aziridine | 3 | 26.7 |
| Azetidine | 4 | 25.2 |
| Pyrrolidine | 5 | 5.8 |
| Piperidine | 6 | 0 |
Data sourced from related studies on small-ring heterocycles. researchgate.net
Computational Modeling of Reaction Mechanisms
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like this compound. One common synthetic route to related benzimidazole derivatives involves palladium-catalyzed C-N cross-coupling reactions. nih.govresearchgate.netnih.gov
Theoretical studies, typically using DFT, can be used to model the entire catalytic cycle of such reactions. This includes the oxidative addition of the palladium catalyst to an aryl halide, the coordination of the amine, the C-N bond-forming reductive elimination step, and the regeneration of the active catalyst. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction pathway can be constructed.
For the synthesis of this compound, computational modeling could be used to optimize reaction conditions by identifying the most favorable ligands, solvents, and temperatures. It can also predict potential side reactions and byproducts, thereby guiding the experimental synthesis towards higher yields and purity. acs.org
Table 4: Application of Computational Modeling to a Hypothetical Synthesis of this compound
| Computational Task | Objective |
| Transition State Searching | Identify the energy barriers for key steps in the reaction mechanism. |
| Intermediate Stabilization | Analyze the stability of intermediates in the catalytic cycle. |
| Ligand Effect Analysis | Predict how different phosphine (B1218219) ligands on the palladium catalyst affect reaction rates and yields. |
| Solvent Effect Modeling | Determine the influence of the solvent on the reaction profile. |
Spectroscopic Property Simulations (NMR, UV-Vis)
Computational chemistry provides powerful methods for simulating the spectroscopic properties of molecules, which can be used to validate experimental data and aid in structure elucidation. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts and its UV-Vis absorption spectra. researchgate.netresearchgate.netnih.gov
The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. scielo.org.za The calculated shifts for the hydrogen and carbon atoms of this compound can be compared with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or conformational averaging. researchgate.net
Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths of the molecule. scielo.org.zadergipark.org.tr The predicted absorption maxima (λ_max) correspond to electronic transitions, typically π–π* transitions within the aromatic benzimidazole system. These simulations can help in interpreting the experimental UV-Vis spectrum and understanding the electronic structure of the molecule. ijcce.ac.ir
Table 5: Hypothetical Simulated vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value (from DFT) | Experimental Value (Hypothetical) |
| ¹H NMR (δ, ppm) - Aromatic | 7.0 - 8.0 | 7.2 - 8.1 |
| ¹H NMR (δ, ppm) - Azetidine | 3.5 - 4.5 | 3.6 - 4.6 |
| ¹³C NMR (δ, ppm) - Imidazole C | ~140 | ~142 |
| ¹³C NMR (δ, ppm) - Azetidine C | 40 - 50 | 42 - 52 |
| UV-Vis λ_max (nm) | ~280, ~310 | ~285, ~315 |
Note: The "Predicted Value" and "Experimental Value" are hypothetical and for illustrative purposes only, based on data for similar benzimidazole derivatives.
Advanced Applications in Chemical Sciences
Role as Ligands in Coordination Chemistry
The benzimidazole (B57391) moiety, a key component of the Azeto[1,2-a]benzimidazole structure, is well-regarded in coordination chemistry for its ability to act as a ligand, forming stable complexes with various transition metals. nih.gov This characteristic is foundational to its role in metal-catalyzed reactions.
The nitrogen atoms within the benzimidazole core of this compound and its derivatives can donate lone pairs of electrons to form coordinate bonds with metal ions. While studies specifically detailing the metal complex formation and stability constants of the parent this compound are not extensively documented, the synthesis of its derivatives often relies on this very principle.
In the synthesis of novel quinoline-fused benzo[d]this compound analogues, a palladium (Pd) catalyst is employed. bohrium.comresearchgate.netresearchgate.net The reaction mechanism proceeds through the formation of an intermediate complex where the benzimidazole derivative coordinates with the palladium center. researchgate.netthieme-connect.com This interaction, specifically a palladium-catalyzed intramolecular C-N cross-coupling, is a critical step that facilitates the formation of the final fused-ring structure. researchgate.net The stability of this transient metal-ligand complex is essential for the efficiency of the catalytic cycle.
General research on benzimidazole derivatives shows they form stable complexes with a variety of transition metals, including palladium, copper, zinc, and nickel. nih.govresearchgate.net The stability and electronic properties of these complexes are influenced by the substituents on the benzimidazole ring. nih.gov
The primary role of this compound in catalysis is observed through the synthetic routes developed for its more complex analogues. The palladium-catalyzed intramolecular cyclization reaction used to create quinoline-fused benzo[d]this compound is a prime example of its involvement in organic transformations. researchgate.netthieme-connect.com In this context, the benzimidazole derivative acts as a reactant that coordinates to the metal catalyst to facilitate the desired bond formation. researchgate.net
This catalytic system has been noted for its efficiency, wide substrate scope, and mild reaction conditions, making it an attractive method for synthesizing complex N-heterocycles. bohrium.compreprints.org The process involves a one-pot, two-step reaction that efficiently constructs a four-membered azetidine (B1206935) ring fused to the benzimidazole and quinoline (B57606) cores. bohrium.comresearchgate.net
The table below summarizes the optimized conditions for a key palladium-catalyzed organic transformation involving this compound precursors.
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ (Palladium Source) | researchgate.net |
| Ligand | Xantphos | researchgate.net |
| Base | Cs₂CO₃ (Caesium Carbonate) | researchgate.net |
| Solvent | Toluene (B28343) | researchgate.net |
| Reaction | Intramolecular C-N Coupling | researchgate.net |
While benzimidazole-metal complexes are known to catalyze various reactions, including C-C coupling and oxidation reactions, specific studies detailing the use of this compound complexes as catalysts are not prominent. nih.gov There is currently no available research data on its application in polymerization reactions.
Potential in Advanced Materials Research
The potential applications of this compound and its derivatives in materials science are an emerging area of interest, largely extrapolated from the known properties of broader benzimidazole-based systems.
From a materials science perspective, metal complexes derived from related benzimidazole structures have been noted for their excellent thermal stability and electronic properties. nih.gov These characteristics suggest potential applications in the development of advanced materials, including sensors and light-emitting devices. nih.gov While direct research on this compound for these purposes is not yet published, the synthesis of complex, fused heterocyclic systems from this core molecule is a step toward creating the large, conjugated structures often required for organic electronic materials.
Research into structurally related heterocyclic systems, such as pyrido[1,2-a]benzimidazoles, has included the characterization of their luminescence properties. researchgate.net Furthermore, the synthesis of fluorescent compounds has been referenced in literature alongside studies on this compound analogues, indicating a potential avenue for future investigation into the photophysical properties of this class of compounds. preprints.org However, specific studies on the development of luminescent dyes directly from this compound have not been reported.
There is no information available in the reviewed scientific literature regarding the application of this compound or its derivatives in photographic materials.
Utility in Synthetic Organic Chemistry as Building Blocks for Complex Molecules
The this compound scaffold, a unique fused heterocyclic system, serves as a valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures. Its strained four-membered azeto ring fused to the benzimidazole core imparts distinct reactivity, making it a target for strategic bond-forming and bond-breaking reactions to access novel and intricate chemical entities.
A notable application of this scaffold is in the synthesis of quinolin-fused benzo[d]this compound analogues. bohrium.com This process highlights the utility of the pre-formed this compound system in a palladium-catalyzed intramolecular cyclization reaction. The synthesis involves a two-step, one-pot route that capitalizes on the reactivity of the benzimidazole moiety. bohrium.com
The key transformation can be summarized in the following reaction scheme:
Table 1: Synthesis of Quinolin-Fused Benzo[d]this compound Analogues bohrium.com
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
|---|
This synthetic approach demonstrates the role of the this compound precursor as a foundational element. By starting with a molecule that already contains this fused ring system, chemists can efficiently build upon it, adding further complexity and functionality. The rigidity and defined stereochemistry of the this compound core can also influence the spatial arrangement of the newly formed rings, offering a degree of control over the final three-dimensional structure of the target molecule.
While the documented examples of this compound as a synthetic building block are still emerging, this application in the synthesis of complex polycyclic heteroaromatic compounds showcases its potential. The unique reactivity of the strained azeto ring, combined with the versatile chemistry of the benzimidazole nucleus, opens avenues for the development of novel synthetic methodologies and the creation of diverse molecular frameworks.
Future Research Directions and Challenges for Azeto 1,2 a Benzimidazole
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of complex heterocyclic systems like azeto[1,2-a]benzimidazole often involves multi-step procedures with harsh reaction conditions and the use of hazardous reagents. A primary challenge and a significant area for future research is the development of more efficient and sustainable synthetic routes.
Recent advancements in the synthesis of related fused benzimidazoles have highlighted the potential of palladium-catalyzed intramolecular cyclization reactions. For instance, a one-pot, two-step route has been developed for quinoline-fused benzo[d]this compound analogues. rsc.orgbohrium.comresearchgate.nettandfonline.com This method utilizes a Pd-catalyzed cross-coupling reaction, which offers good reaction efficiency and a broad substrate scope under mild conditions. rsc.orgbohrium.comresearchgate.nettandfonline.com Future research could focus on adapting and optimizing such palladium-catalyzed methodologies for the direct synthesis of the parent this compound core.
Furthermore, the principles of green chemistry should be a guiding factor in the development of new synthetic strategies. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave irradiation. nih.gov The exploration of transition-metal-free synthetic pathways, which are economically and environmentally advantageous, also presents a promising avenue for future investigations. organic-chemistry.org
Table 1: Comparison of Synthetic Strategies for Fused Benzimidazoles
| Synthetic Strategy | Catalyst/Reagents | Advantages | Challenges |
| Palladium-Catalyzed Intramolecular Cyclization | Pd2(dba)3, Xphos, Cs2CO3 | High efficiency, mild conditions, good substrate scope | Cost and toxicity of palladium catalysts |
| Microwave-Assisted Synthesis | Various catalysts | Reduced reaction times, increased yields | Scalability and specialized equipment |
| Transition-Metal-Free Synthesis | Strong bases or photochemical conditions | Lower cost, reduced metal contamination | Often requires harsh conditions or specific substrates |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent ring strain of the azetidine (B1206935) ring fused to the benzimidazole (B57391) system in this compound is expected to impart unique reactivity. A significant future direction will be the exploration of these novel reactivity patterns and the discovery of unprecedented chemical transformations.
Due to the strained four-membered ring, this compound derivatives could be susceptible to ring-opening reactions when treated with various nucleophiles or under acidic conditions. nih.gov The selective cleavage of the C-N or C-C bonds within the azetidine ring could provide access to a variety of functionalized benzimidazole derivatives that are not readily accessible through other synthetic routes.
Photochemical reactions also represent a promising area for exploration. The photochemistry of benzimidazoles is known to involve pathways such as NH bond cleavage and ring-opening isomerizations. acs.orguc.pt Investigating the photochemical behavior of this compound could lead to novel rearrangements and the synthesis of unique molecular architectures. thieme-connect.comnih.gov Furthermore, strain-release photocatalysis, a concept that has been effectively used to construct complex architectures from strained rings like azabicyclo[1.1.0]butanes, could be a powerful tool for the functionalization of azeto[1,2-a]benzimidazoles. chemrxiv.org
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of this compound derivatives, the integration of modern synthesis technologies such as flow chemistry and automated synthesis platforms is crucial.
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and ease of scalability. nih.gov For the synthesis of strained heterocyclic targets, flow processing can be particularly beneficial by allowing for the generation and immediate use of unstable intermediates. rsc.org The application of flow chemistry could enable the development of more efficient and safer processes for the synthesis of this compound and its analogues. nih.gov
Automated synthesis platforms can further expedite the research process by enabling the rapid synthesis and screening of libraries of compounds. acs.org These platforms can perform a wide variety of synthetic operations in a fully automated fashion, allowing for the efficient exploration of the chemical space around the this compound scaffold.
Advanced Computational Studies for Predictive Design and Mechanistic Insights
Advanced computational studies, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) analysis, will be invaluable for the predictive design of novel this compound derivatives and for gaining deeper mechanistic insights into their reactions.
DFT calculations can be employed to investigate the electronic structure, stability, and reactivity of the this compound ring system. nih.gov Such studies can help in understanding the effect of the strained azetidine ring on the properties of the benzimidazole core and in predicting the regioselectivity of various chemical reactions. nih.govnih.gov Computational methods can also be used to elucidate reaction mechanisms, for example, by modeling the transition states of key reaction steps. researchgate.net
QSAR studies can be utilized to establish relationships between the structural features of this compound derivatives and their biological activities. researchgate.netbiointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules for specific therapeutic targets. mdpi.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another powerful computational tool to assess the drug-likeness of designed molecules at an early stage. nih.gov
Discovery of Undiscovered Applications in Materials Science and Catalysis
The unique structural and electronic properties of the this compound scaffold suggest potential applications beyond medicinal chemistry, particularly in the fields of materials science and catalysis.
Benzimidazole derivatives are known to exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). organic-chemistry.orgorganic-chemistry.org The rigid and planar nature of the fused ring system in this compound could lead to favorable π-π stacking interactions, which are crucial for charge transport in organic materials. Future research should explore the synthesis of functionalized this compound derivatives and the characterization of their photophysical and electronic properties.
Table 2: Potential Applications of this compound Derivatives
| Field | Potential Application | Rationale |
| Materials Science | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Rigid, planar structure may facilitate π-π stacking and charge transport. |
| Catalysis | Chiral ligands for asymmetric catalysis, Organocatalysts | Nitrogen atoms as coordination sites, rigid scaffold for inducing chirality. |
| Medicinal Chemistry | Anticancer, antimicrobial, antiviral agents | Benzimidazole is a known pharmacophore; strained ring may offer novel interactions. nih.gov |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for constructing the azeto[1,2-a]benzimidazole core?
- Methodology :
- Pd-Catalyzed C–N Coupling : Intramolecular cyclization via Pd catalysis enables the formation of fused this compound scaffolds. For example, Patel et al. (2014) synthesized quinoline-fused this compound analogs via Pd-mediated C–N bond activation .
- CH–NH Bond Activation : A metal-free approach involves simultaneous CH–NH bond activation followed by cyclization, as demonstrated in the synthesis of benzo[d]this compound derivatives .
- Critical Parameters : Catalyst choice (e.g., Pd vs. metal-free), solvent polarity, and reaction temperature significantly influence yields and regioselectivity.
Q. How are this compound derivatives characterized structurally?
- Analytical Techniques :
- X-ray Crystallography : Resolves fused-ring geometry and substituent orientation .
- NMR Spectroscopy : Distinguishes between 1H and 9H tautomers (e.g., chemical shifts at δ 7.2–8.5 ppm for aromatic protons) .
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns, particularly for nitro- or halogen-substituted derivatives .
Q. What are the common functionalization sites in this compound for further derivatization?
- Regioselectivity : Electrophilic substitution favors the 3-position of the azeto ring (e.g., bromination) and the benzene moiety (e.g., hydroxymethylation) . Quantum chemical calculations (e.g., LCAO MO methods) predict reactivity patterns by analyzing π-electron density distribution .
Advanced Research Questions
Q. How can reaction conditions be optimized for Pd-catalyzed synthesis of this compound hybrids?
- Case Study : Patel et al. (2014) achieved 85–92% yields using Pd(OAc)₂ with XPhos ligands in aqueous media. Key factors include:
- Base Selection : Weak bases (e.g., KF) activate C–Cl bonds without side reactions .
- Ligand Effects : Bulky phosphine ligands enhance catalytic efficiency by stabilizing Pd intermediates .
Q. What computational tools are used to predict the regioselectivity of electrophilic substitutions in this compound?
- Approach :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to identify electron-rich sites. For example, 8-bromo-9-chloro derivatives form preferentially due to higher electron density at the 8-position .
- Artificial Neural Networks (ANNs) : Models trained on imidazo[1,2-a]benzimidazole derivatives (e.g., intraocular pressure activity datasets) can predict bioactivity trends in azeto analogs .
Q. How do structural modifications of this compound impact biological activity?
- SAR Insights :
- Nitro Substituents : Derivatives like 2,3-dihydro-6-nitro-1H-pyrrolo[1,2-a]benzimidazole show enhanced antibacterial activity due to increased electrophilicity .
- Fused Ring Systems : Quinoline- or pyrazine-fused analogs exhibit dual mechanisms (e.g., enzyme inhibition and apoptosis induction) in anticancer studies .
Data Contradictions and Resolutions
- Synthetic Yields : Pyrimido[1,2-a]benzimidazole synthesis via 2-aminobenzimidazole and tetraethoxypropane shows conflicting yields (57% vs. 58%) depending on solvent purity . Resolution: Strict anhydrous conditions improve reproducibility.
- Tautomer Stability : 1H vs. 9H tautomers of 2-phenyl derivatives exhibit varying stability in acidic vs. neutral media, impacting alkylation outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
